molecular formula C18H14N4O5 B11701553 3-((1-ME-2-Oxo-1,2-dihydro-indol-3-ylidene-hydrazinooxalyl)-amino)-benzoic acid

3-((1-ME-2-Oxo-1,2-dihydro-indol-3-ylidene-hydrazinooxalyl)-amino)-benzoic acid

Cat. No.: B11701553
M. Wt: 366.3 g/mol
InChI Key: WDCFHNZKEXZUJG-UHFFFAOYSA-N
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Description

“3-((1-ME-2-Oxo-1,2-dihydro-indol-3-ylidene-hydrazinooxalyl)-amino)-benzoic acid” is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((1-ME-2-Oxo-1,2-dihydro-indol-3-ylidene-hydrazinooxalyl)-amino)-benzoic acid” typically involves multi-step organic reactions. The starting materials often include indole derivatives and benzoic acid derivatives. The reaction conditions may involve:

    Condensation reactions: Combining indole derivatives with hydrazine derivatives.

    Oxidation reactions: Using oxidizing agents to form the oxo group.

    Amidation reactions: Forming the amide bond between the indole and benzoic acid moieties.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch reactors: For controlled synthesis and purification.

    Continuous flow reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation to form various oxo derivatives.

    Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

    Hydroxyl derivatives: From reduction reactions.

    Substituted derivatives: From substitution reactions with various functional groups.

Scientific Research Applications

Chemistry

    Synthetic intermediates: Used in the synthesis of more complex organic molecules.

    Catalysts: Potential use as catalysts in organic reactions.

Biology

    Enzyme inhibitors: Potential inhibitors of specific enzymes involved in disease pathways.

    Receptor modulators: Modulating the activity of biological receptors.

Medicine

    Drug development: Investigated for potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

Industry

    Material science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of “3-((1-ME-2-Oxo-1,2-dihydro-indol-3-ylidene-hydrazinooxalyl)-amino)-benzoic acid” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:

    Inhibit enzyme activity: By binding to the active site or allosteric site of the enzyme.

    Modulate receptor activity: By acting as an agonist or antagonist at receptor sites.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid: A simpler indole derivative with similar biological activities.

    3-(2-Oxo-2,3-dihydro-1H-indol-3-ylidene)-2-oxoindoline: Another indole derivative with potential medicinal applications.

Uniqueness

“3-((1-ME-2-Oxo-1,2-dihydro-indol-3-ylidene-hydrazinooxalyl)-amino)-benzoic acid” is unique due to its complex structure, which allows for diverse chemical reactivity and potential biological activities. Its combination of indole and benzoic acid moieties provides a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C18H14N4O5

Molecular Weight

366.3 g/mol

IUPAC Name

3-[[2-[(2-hydroxy-1-methylindol-3-yl)diazenyl]-2-oxoacetyl]amino]benzoic acid

InChI

InChI=1S/C18H14N4O5/c1-22-13-8-3-2-7-12(13)14(17(22)25)20-21-16(24)15(23)19-11-6-4-5-10(9-11)18(26)27/h2-9,25H,1H3,(H,19,23)(H,26,27)

InChI Key

WDCFHNZKEXZUJG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C(=O)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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